1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

Descripción general

Descripción

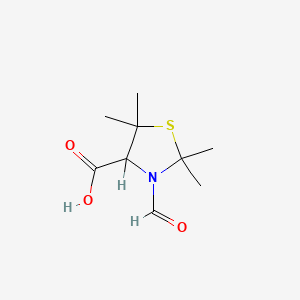

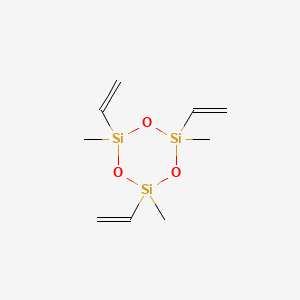

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane, also referred to as V3D3, is a compound that serves as a precursor for various siloxane-based polymers. It is characterized by the presence of vinyl groups attached to silicon atoms, which are reactive sites for polymerization processes. The compound is part of a broader class of organosilicon compounds that are notable for their applications in creating materials with desirable thermal and mechanical properties.

Synthesis Analysis

The synthesis of related cyclotrisiloxane compounds involves multiple steps, including reactions such as chlorination, cyclotrimerization, and dehydrochlorination, as seen in the synthesis of 1,3,5-trioxane-2,4,6-trione . For poly(divinylsiloxane), hexavinylcyclotrisiloxane is prepared by reacting divinyldichlorosilane with DMSO and triethylamine, followed by anionic ring-opening polymerization (AROP) . Similarly, 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane can be polymerized using dilithio diphenylsilanediolate as a catalyst .

Molecular Structure Analysis

The molecular structure of cyclotrisiloxanes is typically characterized by a central siloxane ring, which can be planar, with Si-O bond lengths and angles similar to those found in other cyclotrisiloxanes . The presence of vinyl and methyl groups can lead to significant thermal motion within the molecule .

Chemical Reactions Analysis

Chemical reactions involving cyclotrisiloxanes include polymerization and hydrosilylation. For instance, the C-C double bonds of poly(divinylsiloxane) can be chemically modified through Pt-catalyzed hydrosilylation with various silanes . The reactivity of siloxane bonds can also be influenced by substituents at the silicon atom, as seen in the synthesis of 1,3,5-trimethyl-1,3,5-tris(hexafluoroalkyl)cyclotrisiloxanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclotrisiloxanes are influenced by their molecular structure and the substituents attached to the silicon atoms. For example, pulsed-plasma chemical vapor deposition of V3D3 and water produces thin films with significant Si-OH content, which upon annealing, form a strengthened Si-O-Si network . The thermal stability of these films is excellent, and they exhibit desirable dielectric properties . The mixing properties of cyclotrisiloxanes with various organosilicon compounds have been studied, revealing insights into their density, refractive index, and thermal expansion .

Aplicaciones Científicas De Investigación

-

Vinyl Silicone Rubbers

- Field : Material Science

- Application : 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane is used as an additive in the production process of vinyl silicone rubbers .

- Method : The compound is used as an intermediate in the synthesis of various silicone rubbers .

- Results : The resulting silicone rubbers have unique properties that make them suitable for various applications .

-

Vinyl Silicone Oils

- Field : Material Science

- Application : This compound is also used in the production of vinyl silicone oils .

- Method : Similar to the production of vinyl silicone rubbers, this compound acts as an intermediate in the synthesis process .

- Results : The resulting silicone oils have a variety of uses in different industries .

-

Silicon Coupling Agent

- Field : Material Science

- Application : It can be used as a silicon coupling agent .

- Method : The compound’s properties of ring-opening polymerization of cyclosiloxanes make it suitable for this application .

- Results : The use of this compound as a silicon coupling agent can enhance the performance of materials .

-

Chemical Intermediate

- Field : Chemistry

- Application : It can be used as a chemical intermediate due to the properties of ring-opening polymerization of cyclosiloxanes .

- Method : The compound can participate in various chemical reactions as an intermediate .

- Results : This can lead to the synthesis of various other compounds .

-

Initiated-Chemical Vapor Deposition (i-CVD)

- Field : Material Science

- Application : Organosilicon layers have been deposited from 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane by means of the i-CVD technique .

- Method : The compound is used in a deposition setup, designed for the engineering of multilayer moisture permeation barriers .

- Results : The application of Fourier transform infrared (FTIR) spectroscopy shows that the polymerization proceeds through the scission of the vinyl bond .

The compound can participate in various types of polymerization reactions, including ring-opening polymerization . This makes it a valuable intermediate in the synthesis of various silicone-based polymers . These polymers can have a wide range of properties and uses, depending on the specific reaction conditions and the other compounds used in the synthesis .

In addition, the vinyl groups in the compound can participate in addition reactions with a variety of other compounds . This can lead to the formation of a wide range of organosilicon compounds with diverse properties and uses .

The compound can participate in various types of polymerization reactions, including ring-opening polymerization . This makes it a valuable intermediate in the synthesis of various silicone-based polymers . These polymers can have a wide range of properties and uses, depending on the specific reaction conditions and the other compounds used in the synthesis .

In addition, the vinyl groups in the compound can participate in addition reactions with a variety of other compounds . This can lead to the formation of a wide range of organosilicon compounds with diverse properties and uses .

Safety And Hazards

When exposed to elevated temperatures or open flame, V3D3 may develop irritating fumes and organic acid vapors . It is recommended to exercise caution when handling this compound, especially during firefighting. Proper protective equipment, including respiratory protection, should be used to avoid eye and skin contact and to prevent inhalation of vapors and mist .

Propiedades

IUPAC Name |

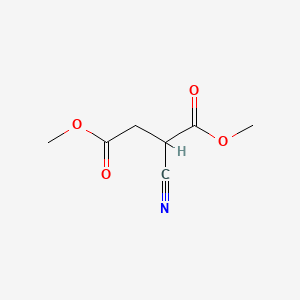

2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-9H,1-3H2,4-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTLTBONLZSBJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O1)(C)C=C)(C)C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25587-81-9 | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1063229 | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane | |

CAS RN |

3901-77-7, 68082-23-5 | |

| Record name | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3901-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003901777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclosiloxanes, Me vinyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068082235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3901-77-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylvinyl cyclosiloxanes | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.